2-Nitro-6-ethoxybenzonitrile
Description
2-Nitro-6-ethoxybenzonitrile (C₉H₈N₂O₃, molar mass 192.17 g/mol) is a benzonitrile derivative featuring a nitro group (-NO₂) at the 2-position, an ethoxy group (-OCH₂CH₃) at the 6-position, and a cyano group (-CN) at the 1-position of the benzene ring (Figure 1). The nitro group is a strong electron-withdrawing substituent, while the ethoxy group acts as a moderate electron donor.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-ethoxy-6-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9-5-3-4-8(11(12)13)7(9)6-10/h3-5H,2H2,1H3 |
InChI Key |
UNYHTJIGSSTXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The structural features of 2-nitro-6-ethoxybenzonitrile are contrasted with two related compounds from the literature (Table 1):
Table 1. Structural and Molecular Comparison
- Target Compound : The absence of heterocyclic systems (e.g., benzimidazole or pyrimidinylidene) distinguishes this compound from the others. Its simpler structure lacks sulfur or iodine, reducing steric bulk and molecular complexity.
- The methyl bridge between the benzimidazole and phenol groups increases structural stability .
- Compound: Features iodine (a heavy atom) and a thioxo group, which may enhance polarizability and participation in halogen-bonding or nucleophilic substitution reactions.
Molecular Weight and Complexity
- The target compound (192.17 g/mol) is significantly smaller than the benzimidazole derivative (405.45 g/mol) and the iodinated compound (547.37 g/mol).
Functional Group Effects
- Nitro vs. Iodo : The nitro group in this compound favors electrophilic aromatic substitution at meta/para positions, whereas the iodine in ’s compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ethoxy vs.
- Cyano Group: Present in both the target and ’s compound, the -CN group enhances dipole moments and may serve as a directing group in further functionalization.
Crystallographic Behavior
- highlights that benzimidazole derivatives often form solvates (e.g., acetonitrile or nitromethane monosolvates) due to hydrogen-bonding interactions with polar solvents . While crystallographic data for this compound is unavailable, its nitro and cyano groups suggest a propensity for dense packing and moderate crystallinity.
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